Carbobenzoxy-D,L-tryptophanamide
Overview
Description
Carbobenzoxy-D,L-tryptophanamide represents an area of interest in synthetic and medicinal chemistry, mainly due to its role in peptide synthesis. The carbobenzoxy group (Cbz or Z) is a carbamate-type protecting group for amino acids, used extensively to prevent the amino group from entering into unwanted side reactions during peptide coupling processes.
Synthesis Analysis
The synthesis of carbobenzoxy derivatives of tryptophan and its peptides involves the application of the carbobenzoxy method, originally developed by Bergmann and Zervas. This method has not been widely applied to compounds containing L-tryptophan until the investigations detailed by Smith (1948), which explored the synthesis of various carbobenzoxy derivatives for studying the specificity of proteolytic enzymes like pancreatic carboxypeptidase (Smith, 1948).
Molecular Structure Analysis
The structure of carbobenzoxy-D,L-tryptophanamide and its derivatives has been explored through various analytical techniques, including NMR and HPLC-MS, to understand the interaction between tryptophan and other compounds or enzymes. Studies such as those by Herraiz, Galisteo, and Chamorro (2003) have characterized the reaction products of L-tryptophan with phenolic aldehydes, indicating the structural diversity achievable through modifications of tryptophan (Herraiz, Galisteo, & Chamorro, 2003).
Chemical Reactions and Properties
The reactivity of carbobenzoxy-D,L-tryptophanamide includes its participation in peptide bonding and the potential for enzymatic degradation. Chromobacterium violaceum metabolizes N-carbobenzoxy-L-tryptophan into its dehydro-derivative, showcasing the enzyme-mediated transformation capabilities of these compounds (Davis, Gustafson, & Rosazza, 1975).
Scientific Research Applications
Enzyme Specificity Studies Carbobenzoxy-D,L-tryptophanamide has been utilized in research to study the specificity of proteolytic enzymes. Smith (1948) investigated the synthesis of various carbobenzoxy derivatives of tryptophan and their application in studying the specificity of crystalline pancreatic carboxypeptidase. These studies also extended to tissue studies and other enzymes, providing insights into enzyme behavior (Smith, 1948).
Inhibitory Effects in Biochemical Processes In 1956, Diengott, Mirsky, and Perisutti discovered that carbobenzoxy-D,L-tryptophan could inhibit insulinase in vitro, demonstrating its potential as a biochemical tool for understanding and manipulating metabolic pathways (Diengott, Mirsky, & Perisutti, 1956).
Proteolytic Cleavage and Protein Analysis The molecule has been significant in the development of methods for specific proteolytic cleavage of protein chains. Anfinsen, Sela, and Tritch (1956) used carbobenzoxy-modified proteins to understand the sequence of amino acids in proteins, aiding in protein analysis and enzymology (Anfinsen, Sela, & Tritch, 1956).
Pharmacological Research In pharmacological studies, carbobenzoxy-D,L-tryptophanamide derivatives have been synthesized and tested for various activities, such as stimulating secretion from pancreatic acini and affecting gallbladder contraction, indicating its relevance in drug development (Martinez et al., 1982).
Microbial Metabolism Studies Research by Davis, Gustafson, and Rosazza (1975) on Chromobacterium violaceum metabolizing N-carbobenzoxyl-L-tryptophan provides insights into microbial enzymatic activities and biotransformation processes (Davis, Gustafson, & Rosazza, 1975).
Development of Biosensors Recent research by Xia, Zhao, and Zeng (2020) in the development of electrochemical sensors for L-tryptophan detection involved the use of carbobenzoxy derivatives, highlighting its application in analytical chemistry and sensor technology (Xia, Zhao, & Zeng, 2020).
Safety And Hazards
properties
IUPAC Name |
benzyl N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c20-18(23)17(10-14-11-21-16-9-5-4-8-15(14)16)22-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,21H,10,12H2,(H2,20,23)(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRKLCWXRBTPLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbobenzoxy-D,L-tryptophanamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.